3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
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Overview
Description
Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- is an organic compound that belongs to the class of bicyclic hydrocarbons. It is characterized by a unique structure where a cyclohexane ring is fused with a methylene bridge, forming a bridged bicyclic system. This compound is known for its stability and has been studied for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Diels-Alder reaction is carried out under controlled conditions. The process may include steps such as purification and isolation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- has been studied for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Norbornane: Also known as bicyclo[2.2.1]heptane, it shares a similar bicyclic structure but lacks the methyl and propenyl substituents.
Norbornene: A related compound with a double bond in the bicyclic system.
Norbornadiene: Contains two double bonds in the bicyclic structure.
Uniqueness
Bicyclo[221]heptane, 3-methyl-1-(2-propenyl)- is unique due to its specific substituents, which impart distinct chemical and physical properties
Properties
CAS No. |
403483-12-5 |
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Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-3-5-11-6-4-10(8-11)9(2)7-11/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
PMDVDKOTSRAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC1C2)CC=C |
Origin of Product |
United States |
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